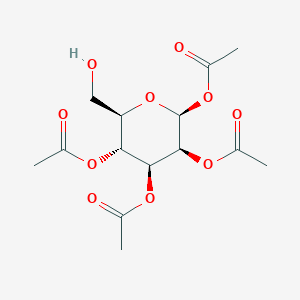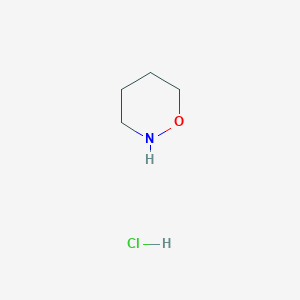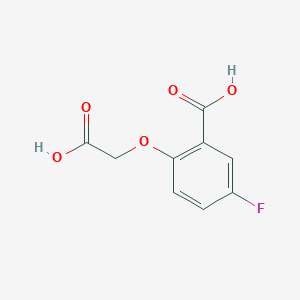
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is a chiral compound with significant pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and 1-phenyl-1-propanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts alkylation reaction, where 4-methylphenol reacts with 1-phenyl-1-propanone in the presence of a Lewis acid catalyst like aluminum chloride.
Amine Introduction: The intermediate is then subjected to reductive amination with diisopropylamine, using a reducing agent such as sodium cyanoborohydride.
Resolution of Enantiomers: The racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Hydrobromide Salt Formation: Finally, the free base is converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up with optimizations to improve yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient separation of enantiomers.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenolic hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the intermediate stages of synthesis, often using hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral catalysis.
Biology
Biologically, this compound is studied for its interaction with various receptors and enzymes. It serves as a model compound for understanding the effects of chirality on biological activity.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
Industrially, the compound is used in the development of new pharmaceuticals. Its synthesis and modification are crucial for creating drugs with improved efficacy and reduced side effects.
作用機序
The mechanism of action of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide involves its interaction with specific molecular targets such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways. The exact pathways depend on the specific biological context and the receptors involved.
類似化合物との比較
Similar Compounds
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide: The enantiomer of the compound, with different pharmacological properties.
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol: The non-chiral version, lacking the specific stereochemistry.
4-Methylphenol derivatives: Compounds with similar aromatic structures but different substituents.
Uniqueness
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. This chirality is crucial for its interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry.
特性
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIOHGDJVPQTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837376-36-0 |
Source


|
| Record name | Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837376-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1316508.png)



![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)


